3-(Pentafluorosulfanyl)benzoic acid

概要

説明

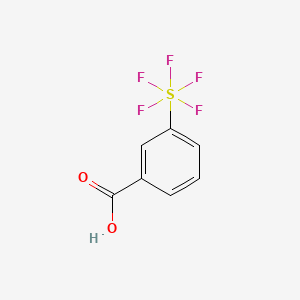

3-(Pentafluorosulfanyl)benzoic acid is an organosulfur compound with the molecular formula C7H5F5O2S. It is characterized by the presence of a pentafluorosulfanyl group (SF5) attached to the benzene ring, which imparts unique chemical properties to the compound. This compound is of significant interest in various fields of scientific research due to its stability and reactivity under different conditions .

作用機序

Target of Action

Compounds with the pentafluorosulfanyl group have been shown to exhibit high biological activity , suggesting that they may interact with a variety of biological targets.

Mode of Action

The pentafluorosulfanyl group is known to alter the electrostatic and hydrogen bonding parameters of the molecule, as well as its physicochemical and pharmacokinetic properties . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in cellular function.

Pharmacokinetics

Compounds with the pentafluorosulfanyl group have been shown to have good levels of water solubility and log p values , which may impact their bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Pentafluorosulfanyl)benzoic acid . For instance, the pentafluorosulfanyl group is known for its enhanced thermal, chemical, and hydrolytic stability , which could influence the compound’s action in different environments.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorosulfanyl)benzoic acid typically involves the introduction of the pentafluorosulfanyl group onto a benzene ring. One common method is the direct fluorination of diaryldisulfides using fluorinating agents such as xenon difluoride (XeF2) or silver(II) fluoride (AgF2). This method, however, often suffers from low yields .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the condensation of benzoic acid derivatives with pentafluorosulfanyl anilines. This approach allows for the preparation of SF5-containing compounds in higher yields and with greater purity .

化学反応の分析

Types of Reactions: 3-(Pentafluorosulfanyl)benzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The SF5 group is a strong electron-withdrawing group, leading to substitution reactions primarily at the meta position on the benzene ring.

Oxidation and Reduction: The compound exhibits high chemical stability under oxidizing and reducing conditions, making it resistant to many common reagents.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as concentrated sulfuric acid at elevated temperatures are used to facilitate substitution reactions.

Oxidation and Reduction: The compound remains stable in the presence of strong oxidizing and reducing agents.

Major Products Formed:

科学的研究の応用

3-(Pentafluorosulfanyl)benzoic acid has a wide range of applications in scientific research:

類似化合物との比較

Pentafluorosulfanylbenzene (C6H5SF5): Similar in structure but lacks the carboxylic acid group, making it less versatile in certain applications.

3-Bromobenzoic Acid (C7H5BrO2): Contains a bromine atom instead of the SF5 group, resulting in different reactivity and applications.

3-Nitrobenzoic Acid (C7H5NO4): Contains a nitro group, which is also electron-withdrawing but has different chemical properties compared to the SF5 group.

Uniqueness: 3-(Pentafluorosulfanyl)benzoic acid stands out due to the unique properties imparted by the SF5 group, such as high chemical stability and strong electron-withdrawing effects. These characteristics make it particularly valuable in the synthesis of complex molecules and in applications requiring enhanced stability and reactivity .

生物活性

3-(Pentafluorosulfanyl)benzoic acid, a compound characterized by the presence of the pentafluorosulfanyl (SF₅) group, has garnered attention in recent years for its unique chemical properties and potential biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C₇H₅F₅O₂S. The SF₅ group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with SF₅-containing reagents. The process has been optimized to yield high purity products, often exceeding 95% purity in laboratory settings .

1. Ion Channel Modulation

Research indicates that compounds containing the SF₅ group, including this compound, exhibit significant ion channel modulation capabilities. These compounds have been shown to affect various ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels, which are crucial in cellular signaling and physiological processes .

2. Inhibitory Activity on Enzymes

Preliminary studies have demonstrated that this compound can inhibit key enzymes such as cyclooxygenase (COX-1 and COX-2) and aldo-keto reductase 1C3 (AKR1C3). The IC₅₀ values for COX inhibition were reported to be 1.8 μM for COX-1 and 12 μM for COX-2, indicating a potent inhibitory effect that could be leveraged for anti-inflammatory applications .

3. Insecticidal Activity

The compound has also shown promising results in insecticidal assays. For instance, studies evaluating its efficacy against Plutella xylostella (diamondback moth) larvae revealed significant feeding inhibition at concentrations as low as 10 ppm. This suggests potential applications in agricultural pest control .

Case Study 1: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of various SF₅-containing compounds highlighted that this compound exhibited strong COX inhibition, which is critical for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity towards COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Study 2: Insecticide Development

In a comparative study assessing various benzamide derivatives, this compound was noted for its high insecticidal activity against Aedes aegypti, the vector responsible for several viral diseases. The compound's ability to disrupt feeding behaviors in larvae positions it as a candidate for developing safer insecticides with lower toxicity profiles to non-target species .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₇H₅F₅O₂S |

| COX-1 Inhibition IC₅₀ | 1.8 μM |

| COX-2 Inhibition IC₅₀ | 12 μM |

| Insecticidal Activity | Effective at ≤10 ppm against larvae |

| Toxicity in Mammals | Low toxicity observed in preliminary tests |

特性

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDIYXSRGLRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381322 | |

| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-96-5 | |

| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。